2-Methyl-6-(pyridin-4-yl)pyrimidin-4-ol
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Overview
Description
2-Methyl-6-(pyridin-4-yl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(pyridin-4-yl)pyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent oxidation . The reaction conditions typically involve the use of a base such as sodium ethoxide and an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(pyridin-4-yl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs, depending on the reagents and conditions used.
Scientific Research Applications
2-Methyl-6-(pyridin-4-yl)pyrimidin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promise as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Methyl-6-(pyridin-4-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in diseases such as cancer .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol: Similar structure but with a different position of the pyridine ring.
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: Contains a quinazoline ring instead of a pyrimidine ring.
Pyridin-4-ol: Lacks the pyrimidine ring and has different chemical properties.
Uniqueness
2-Methyl-6-(pyridin-4-yl)pyrimidin-4-ol is unique due to its specific arrangement of the pyridine and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-4-pyridin-4-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-7-12-9(6-10(14)13-7)8-2-4-11-5-3-8/h2-6H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTGCTYZQKROBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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